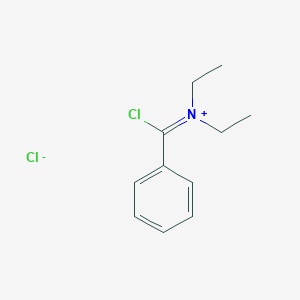![molecular formula C28H12N6S6 B14504046 [1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate CAS No. 64479-90-9](/img/structure/B14504046.png)
[1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate: is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes multiple thiocyanate groups attached to a phenothiazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate typically involves the reaction of phenothiazine derivatives with thiocyanate reagents. The process may include steps such as:
Nitration: of phenothiazine to introduce nitro groups.
Reduction: of nitro groups to amines.
Thiocyanation: of the amine groups using thiocyanate salts under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and thiocyanation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the thiocyanation step.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate groups to amines or other functional groups.
Substitution: The thiocyanate groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium halides, alcohols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkoxylated phenothiazine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex phenothiazine derivatives.
- Employed in the study of electron transfer processes due to its redox-active nature.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules, such as proteins and DNA.
Medicine:
- Explored for its potential use in the treatment of neurological disorders.
- Evaluated for its anti-inflammatory and antioxidant properties.
Industry:
- Utilized in the development of dyes and pigments.
- Applied in the manufacturing of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of [1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The thiocyanate groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the phenothiazine core can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic drug.
Thioridazine: Another phenothiazine derivative with antipsychotic properties.
Uniqueness:
- The presence of multiple thiocyanate groups distinguishes [1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate from other phenothiazine derivatives.
- Its unique structure imparts specific chemical reactivity and potential biological activity that are not observed in simpler phenothiazine compounds.
Propriétés
Numéro CAS |
64479-90-9 |
|---|---|
Formule moléculaire |
C28H12N6S6 |
Poids moléculaire |
624.8 g/mol |
Nom IUPAC |
[1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate |
InChI |
InChI=1S/C28H12N6S6/c29-12-35-16-1-4-20-24(8-16)39-27-11-19(38-15-32)7-23(28(27)33-20)34-21-5-2-17(36-13-30)9-25(21)40-26-10-18(37-14-31)3-6-22(26)34/h1-11,33H |
Clé InChI |
LYXWXFUYWQDEBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1SC#N)SC3=CC(=CC(=C3N2)N4C5=C(C=C(C=C5)SC#N)SC6=C4C=CC(=C6)SC#N)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


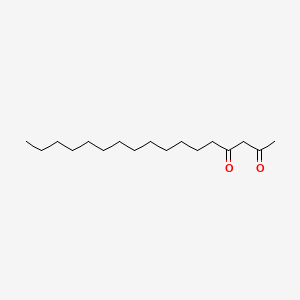

![(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol](/img/structure/B14503970.png)
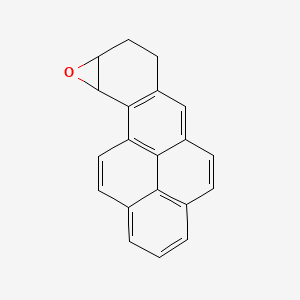
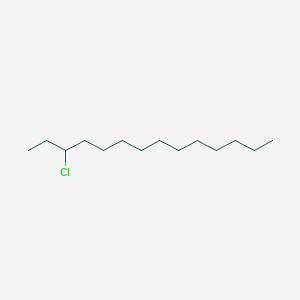
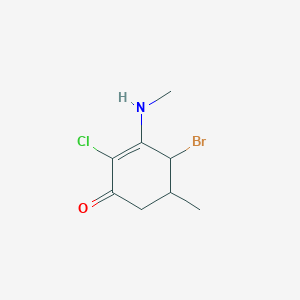

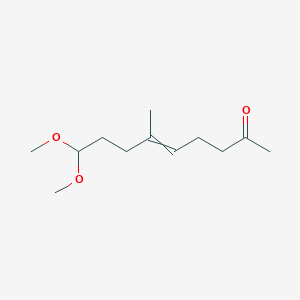

![1-[(Hex-1-yn-3-yl)oxy]-N-{[(hex-1-yn-3-yl)oxy]methyl}methanamine](/img/structure/B14503996.png)

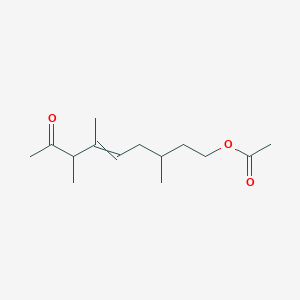
![Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane](/img/structure/B14504021.png)
